Home > Products > Screening Compounds P49757 > 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol -

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Catalog Number: EVT-8100879
CAS Number:
Molecular Formula: C6H4ClN3O
Molecular Weight: 169.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a heterocyclic compound characterized by a pyrrolo-pyrimidine core structure. This compound is notable for its biological activity, particularly as a kinase inhibitor, making it significant in medicinal chemistry and drug development. The molecular formula of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is C6H4ClN3OC_6H_4ClN_3O, and it possesses a molecular weight of approximately 169.56 g/mol .

Source and Classification

This compound is classified under heterocyclic compounds, specifically within the pyrrolopyrimidine family. It is synthesized primarily for research purposes in medicinal chemistry, particularly for its potential applications in cancer therapy and enzyme inhibition studies. The compound can be sourced from specialized chemical suppliers and research laboratories that focus on organic synthesis and pharmaceutical development .

Synthesis Analysis

Methods

The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol typically involves the chlorination of pyrrolo[3,2-d]pyrimidin-6-ol using phosphorus oxychloride as a chlorinating agent. The reaction generally occurs under reflux conditions, followed by neutralization with a base such as sodium bicarbonate to yield the desired product.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol features a chlorine atom at the 4-position and a hydroxyl group at the 6-position of the pyrrolopyrimidine ring system. This unique arrangement contributes to its biological activity.

Data

  • Molecular Formula: C6H4ClN3OC_6H_4ClN_3O
  • Molecular Weight: 169.56 g/mol
  • Density: Approximately 1.5 g/cm³
  • Boiling Point: Approximately 325.9 °C at 760 mmHg
  • Flash Point: Approximately 180.7 °C .
Chemical Reactions Analysis

Types of Reactions

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol can undergo various chemical reactions:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  2. Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Technical Details

  1. Nucleophilic Substitution Reactions:
    • Reagents: Amines (e.g., methylamine) or thiols (e.g., thiophenol).
    • Conditions: Typically conducted under basic conditions.
  2. Oxidative Reactions:
    • Common oxidizing agents include hydrogen peroxide or potassium permanganate.
  3. Reduction Reactions:
    • Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to modify the compound further.

These reactions yield various derivatives that may exhibit different biological activities or enhance its pharmacological profile .

Mechanism of Action

The primary mechanism of action for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol involves its role as a kinase inhibitor. It binds competitively to the active site of kinases, thereby preventing the phosphorylation of target proteins involved in critical signaling pathways that regulate cell proliferation and survival. This inhibition is particularly relevant in cancer therapy where aberrant kinase activity contributes to tumor growth and metastasis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility data may vary based on solvent choice; specific solubility characteristics should be determined experimentally.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but should be stored away from strong oxidizers.
  2. Reactivity: Reacts with nucleophiles in substitution reactions; undergoes oxidation and reduction under appropriate conditions.

Relevant data indicate that the compound's density is approximately 1.5 g/cm³, with a boiling point around 325.9 °C at atmospheric pressure .

Applications

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has several significant applications in scientific research:

  1. Medicinal Chemistry: Serves as a precursor for synthesizing various kinase inhibitors used in cancer therapy.
  2. Biological Studies: Utilized in investigating enzyme inhibition mechanisms and signal transduction pathways.
  3. Material Science: Potential applications in developing novel materials due to its unique chemical structure.
Introduction to 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in Contemporary Medicinal Chemistry

Role as a Purine Analog in Targeted Therapeutic Design

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (C₆H₄ClN₃O, MW 169.57 g/mol) represents a strategically modified purine analog engineered to exploit biological recognition pathways while enabling targeted synthetic diversification. Its molecular architecture features:

  • Bioisosteric Nitrogen Placement: The pyrrolopyrimidine core mimics purine’s fused bicyclic system, with nitrogen atoms at positions 1, 3, and 7 (purine numbering) enabling similar hydrogen-bonding interactions with enzymes and receptors [3] [9].
  • Directed Reactivity: The C4-chloro group serves as a synthetic handle for nucleophilic aromatic displacement reactions, facilitating rapid derivatization with amines, thiols, and other nucleophiles to generate diverse libraries [4] [10].
  • Hydrogen-Bonding Capability: Unlike simpler chlorinated pyrrolopyrimidines, the 6-ol group provides an additional hydrogen-bond donor/acceptor site, critical for forming stabilizing interactions with target proteins [3] [5]. This moiety significantly influences dipole moment (predicted logP 0.82) and aqueous solubility, impacting pharmacokinetic profiles [3] [7].

Table 1: Key Physicochemical Properties

PropertyValueExperimental Method
Molecular FormulaC₆H₄ClN₃OElemental Analysis
Molecular Weight169.57 g/molMS
Density1.7 ± 0.1 g/cm³Not specified
Boiling Point386.5 ± 37.0 °CAt 760 mmHg
LogP0.82 (Predicted)Computational
Hydrogen Bond Donors2 (N-H, O-H)Structural analysis
Hydrogen Bond Acceptors4 (N,O atoms)Structural analysis

The compound’s structural mimicry is evidenced in its binding to purine-specific enzymes. Molecular docking studies of analogs show the pyrrolo[3,2-d]pyrimidine scaffold occupying ATP-binding sites through:

  • Hydrophobic contacts with conserved phenylalanine residues.
  • Hydrogen bonds between N1/N3 and protein backbone amides.
  • π-stacking interactions with catalytic tyrosine or histidine residues [2] [9].

Historical Evolution of Pyrrolopyrimidine Derivatives in Drug Discovery

Pyrrolopyrimidines emerged as privileged scaffolds following seminal work on purine-based therapeutics. Their evolution reflects three key phases:

  • Early Exploration (1980s–2000s): Initial studies focused on unsubstituted pyrrolopyrimidines as kinase inhibitors. The discovery that 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (C₆H₄ClN₃, MW 153.57 g/mol) could serve as a versatile synthetic intermediate accelerated medicinal chemistry programs [4] [7]. Chlorination at C4 proved essential for enabling efficient amination reactions to generate ATP-competitive inhibitors.
  • Rational Optimization Era (2010–2018): Strategic functionalization at N5, C4, and C6 positions addressed limitations of early analogs. Incorporation of the 6-ol group in 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol improved water solubility and target engagement through additional hydrogen bonding [3] [5]. Seminal studies demonstrated that N5-alkylation (e.g., N5-CH₃ in compound 5) enhanced microtubule depolymerization activity by reducing conformational flexibility (53 low-energy conformers vs. 88 in unsubstituted analogs) [2].
  • Multitarget Agents (2018–Present): Advanced derivatives exploit the 6-ol substituent for dual targeting. Key developments include:
  • Microtubule Targeting: N5-Substituted-4-aminopyrrolo[3,2-d]pyrimidines with 6-ol groups exhibited IC₅₀ values of 7.4–55 nM against MDA-MB-435 cancer cells, surpassing early lead compounds [2].
  • Triple Angiokinase Inhibition: 7-Benzyl derivatives with 6-ol groups concurrently inhibit VEGFR-2, PDGFR-β, and EGFR kinases (e.g., compound 8 in [9]), overcoming resistance from redundant angiogenic pathways.

Table 2: Evolution of Key Pyrrolopyrimidine Bioactivities

GenerationStructural FeaturesTarget ProfilePotency Advancement
First-gen (Pre-2010)Unsubstituted or C4-chloroSingle kinasesIC₅₀ > 1,000 nM in cellular assays
Second-gen (2010–2018)N5-alkyl, C6-OH/C6=OMicrotubules + VEGFR-2IC₅₀ 20–230 nM [2]
Third-gen (2018–)7-Benzyl-N5-alkyl-C6-olMicrotubules + VEGFR-2/PDGFR-β/EGFR≤ 10 nM kinase inhibition; dual mechanistic cytotoxicity [9]

The scaffold’s historical significance is underscored by its ability to circumvent clinical resistance mechanisms:

  • Overcomes P-glycoprotein-mediated efflux in multidrug-resistant tumors (NCI/ADR-RES xenografts) [2].
  • Retains activity in paclitaxel-resistant cells overexpressing βIII-tubulin by targeting the colchicine binding site [2] [9].
  • Enables tumor vasculature normalization via angiokinase inhibition while delivering cytotoxic payloads as single agents [9].

Properties

Product Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

IUPAC Name

4-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11)

InChI Key

KZDGMBIFOZKEAK-UHFFFAOYSA-N

SMILES

C1C2=C(C(=NC=N2)Cl)NC1=O

Canonical SMILES

C1C2=C(C(=NC=N2)Cl)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.